Porphyrexide
Overview
Description
Porphyrexide is a compound belonging to the class of nitroxides, which are stable free radicals containing the N-O group with one unpaired electron.
Preparation Methods
Porphyrexide can be synthesized through the dehydrogenation of hydroxylamines. The O-H bond of hydroxylamines undergoes homolysis under the action of various reagents, leading to the formation of nitroxyl radicals . One of the earliest methods involved the action of potassium ferricyanide on hydroxylamine derivatives . Industrial production methods typically involve controlled oxidation processes to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Porphyrexide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxides, depending on the reaction conditions.
Reduction: It can be reduced back to its hydroxylamine precursor under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common reagents used in these reactions include potassium ferricyanide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Porphyrexide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of porphyrexide involves its interaction with molecular targets through its unpaired electron. This interaction can lead to various effects, such as altering the magnetic properties of the target molecules. The pathways involved include electron transfer processes and the formation of coordination complexes with metal ions .
Comparison with Similar Compounds
Porphyrexide is unique among nitroxides due to its specific structural features and magnetic properties. Similar compounds include:
4-amino-2-imino-1-oxyl: Another nitroxide with similar magnetic properties.
2-amino-4-bromoimino-5,5-dimethyl-4,5-dihydro-1H-imidazole 1-oxyl: A structurally related compound with distinct reactivity.
This compound stands out due to its stability and the specific conditions required for its synthesis and reactions.
Properties
IUPAC Name |
1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRJQOBNJNVLAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=N)N1O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338583 | |
Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-14-0 | |
Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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